molecular formula C18H20N4O2S B4172336 N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide

N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide

Cat. No.: B4172336
M. Wt: 356.4 g/mol
InChI Key: ZTFUCNIAMWVXHS-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide is an intriguing compound belonging to the class of heterocyclic organic compounds

Properties

IUPAC Name

N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-24-9-8-21-6-7-22-15-5-4-13(11-14(15)20-17(22)12-21)19-18(23)16-3-2-10-25-16/h2-5,10-11H,6-9,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFUCNIAMWVXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN2C(=NC3=C2C=CC(=C3)NC(=O)C4=CC=CS4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide, you typically begin with the precursor 1,2,3,4-tetrahydropyrazinobenzimidazole. The synthetic route involves the following steps:

  • Formation of Tetrahydropyrazinobenzimidazole: : This is usually prepared through the condensation reaction of o-phenylenediamine with glyoxal, followed by cyclization under acidic conditions.

  • Introduction of the Methoxyethyl Group: : A nucleophilic substitution reaction introduces the 2-methoxyethyl side chain, often using reagents like 2-chloroethyl methyl ether under mild base conditions.

  • Thiophene Carboxamide Formation: : The final step involves the reaction of the intermediate with thiophene-2-carboxylic acid chloride, typically in the presence of a base like triethylamine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound involves scaling up the aforementioned reactions using large reactors and optimizing conditions for yield and purity. Solvent choice, reaction temperature, and purification methods like recrystallization or chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, primarily at the sulfur atom in the thiophene ring.

  • Reduction: : Reduction can occur at the carbonyl group of the carboxamide, potentially leading to the formation of amine derivatives.

  • Substitution: : Electrophilic and nucleophilic substitutions can happen at various positions on the tetrahydropyrazinobenzimidazole and thiophene rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Commonly using hydrides like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Utilizes halides or organometallic reagents under controlled conditions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines or alcohols.

  • Substitution: : Varied depending on the substituent, leading to functionalized derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide serves as a versatile intermediate for the synthesis of more complex molecules.

Biology

Biologically, this compound shows potential in pharmacology for its activity in targeting specific enzymes or receptors, particularly due to its unique structural framework.

Medicine

In medical research, it’s being explored for its therapeutic properties, possibly in anticancer or antimicrobial treatments due to its ability to interact with biological macromolecules.

Industry

Industrially, this compound might find uses in materials science, particularly in the development of polymers or advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. The carboxamide and methoxyethyl groups enhance its affinity and specificity, while the thiophene and tetrahydropyrazinobenzimidazole core interact through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole Derivatives: : Often used in pharmaceuticals for their antibacterial and antifungal properties.

  • Thiophene-based Compounds: : Common in materials science due to their conductive properties.

  • Pyrazine Derivatives: : Widely studied for their anticancer and anti-inflammatory activities.

Uniqueness

What sets N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide apart is its combined structural elements, offering a unique set of chemical and biological activities not commonly found in other compounds. The integration of thiophene and tetrahydropyrazinobenzimidazole units provides a distinct interaction profile and functional versatility, enhancing its potential in diverse research applications.

Feel free to dive into any section deeper, or ask me more questions about this fascinating compound!

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide

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